molecular formula C30H28N2O2 B5045563 N2,N2'-BIS(2-PHENYLETHYL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE

N2,N2'-BIS(2-PHENYLETHYL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE

Cat. No.: B5045563
M. Wt: 448.6 g/mol
InChI Key: CRYCPDYIEOBXBV-UHFFFAOYSA-N
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Description

N2,N2’-BIS(2-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is a complex organic compound with the molecular formula C18H20N2O2. . This compound is characterized by its unique structure, which includes two phenylethyl groups attached to a biphenyl core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2’-BIS(2-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N2,N2’-BIS(2-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2,N2’-BIS(2-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N2,N2’-BIS(2-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-phenylethyl)oxamide
  • N1,N2-Diphenethyloxalamide
  • N,N’-bis(2-phenylethyl)ethanediamide

Uniqueness

N2,N2’-BIS(2-PHENYLETHYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE stands out due to its biphenyl core, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific structural features and stability .

Properties

IUPAC Name

N-(2-phenylethyl)-2-[2-(2-phenylethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O2/c33-29(31-21-19-23-11-3-1-4-12-23)27-17-9-7-15-25(27)26-16-8-10-18-28(26)30(34)32-22-20-24-13-5-2-6-14-24/h1-18H,19-22H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYCPDYIEOBXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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